molecular formula C24H22N4O2 B413032 2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4-PHENYLQUINAZOLINE

2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4-PHENYLQUINAZOLINE

Cat. No.: B413032
M. Wt: 398.5g/mol
InChI Key: AXGZFDZLZFTUDJ-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3,4-Dimethoxy-benzylidene)-N’-(6-methyl-4-phenyl-quinazolin-2-yl)-hydrazine” is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-Dimethoxy-benzylidene)-N’-(6-methyl-4-phenyl-quinazolin-2-yl)-hydrazine” typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction could produce quinazoline amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, the compound may be investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.

Industry

In the industrial sector, the compound might be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of “N-(3,4-Dimethoxy-benzylidene)-N’-(6-methyl-4-phenyl-quinazolin-2-yl)-hydrazine” would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxybenzylidene)-N’-phenylhydrazine
  • N-(4-Methoxybenzylidene)-N’-(6-methyl-4-phenylquinazolin-2-yl)-hydrazine
  • N-(3,4-Dimethoxybenzylidene)-N’-(4-phenylquinazolin-2-yl)-hydrazine

Uniqueness

The uniqueness of “N-(3,4-Dimethoxy-benzylidene)-N’-(6-methyl-4-phenyl-quinazolin-2-yl)-hydrazine” lies in its specific structural features, such as the presence of both methoxy and quinazoline groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H22N4O2

Molecular Weight

398.5g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-6-methyl-4-phenylquinazolin-2-amine

InChI

InChI=1S/C24H22N4O2/c1-16-9-11-20-19(13-16)23(18-7-5-4-6-8-18)27-24(26-20)28-25-15-17-10-12-21(29-2)22(14-17)30-3/h4-15H,1-3H3,(H,26,27,28)/b25-15+

InChI Key

AXGZFDZLZFTUDJ-MFKUBSTISA-N

SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NN=CC4=CC(=C(C=C4)OC)OC

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N/N=C/C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NN=CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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